molecular formula C23H28ClN3O4 B12185867 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide

2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide

Cat. No.: B12185867
M. Wt: 445.9 g/mol
InChI Key: QDUGRFWHEYHZAS-UHFFFAOYSA-N
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Description

2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide is a complex organic compound that features a piperazine moiety, a pyran ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

    Cyclization: The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.

    Deprotection: Deprotection of the piperazines with PhSH followed by selective intramolecular cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors in the body, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((6-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-cyclopentylacetamide is unique due to its combination of a piperazine moiety, a pyran ring, and a chlorophenyl group

Properties

Molecular Formula

C23H28ClN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-cyclopentylacetamide

InChI

InChI=1S/C23H28ClN3O4/c24-17-4-3-7-19(12-17)27-10-8-26(9-11-27)14-20-13-21(28)22(15-30-20)31-16-23(29)25-18-5-1-2-6-18/h3-4,7,12-13,15,18H,1-2,5-6,8-11,14,16H2,(H,25,29)

InChI Key

QDUGRFWHEYHZAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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